Isoquinolin-3-ylmethanamine hydrochloride
Overview
Description
Isoquinolin-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C10H11ClN2 . It is used for various medical and research purposes.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H11ClN2 . The InChI key for this compound is DZPYZGKIJXRUOZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 194.66 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Mass Spectrometric Dissociation Pathways
Research on various substituted isoquinoline-3-carboxamides, including isoquinolin-3-ylmethanamine hydrochloride, has shown unusual fragmentation behavior. This study is crucial for understanding the general mechanisms underlying the fragmentation of this class of compounds, which includes potential drug candidates for anemic disorders. High-resolution mass spectrometry analysis plays a significant role in characterizing these compounds (Beuck et al., 2009).
Analgesic and Anti-Inflammatory Effects
A study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a derivative of this compound, revealed its analgesic and anti-inflammatory properties. This compound exhibited significant effects in models of thermal and chemical irritation and acute inflammatory arthritis (Rakhmanova et al., 2022).
Antimicrobial and Antifungal Activities
Hydrochlorides of 3-substituted 1-cyanomethyl-3,4-dihydroisoquinolinium, related to this compound, were investigated for their antimicrobial and antifungal activities. These compounds displayed weak activities but demonstrated maximum activity against certain pathogens (Сурикова et al., 2014).
Nucleic Acid-Binding and Therapeutic Potential
Isoquinoline alkaloids, including this compound derivatives, have been studied for their potential anticancer properties and interactions with nucleic acids. Understanding the molecular targets and binding mechanisms of these alkaloids is essential for drug discovery programs (Bhadra & Kumar, 2011).
Local Anesthetic Activity and Toxicity Studies
A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, closely related to this compound, were synthesized and evaluated for their local anesthetic activity and toxicity. The study provided insights into the structure-toxicity relationship and potential as drug candidates (Azamatov et al., 2023).
Biodegradation of Isoquinoline
Research on isoquinoline degradation by the Y-4 strain bacterium highlighted its potential in reducing isoquinoline content in coking wastewater, thus impacting water recycling quality. This study indicates the environmental applications of this compound-related compounds (Guanghua et al., 2011).
Safety and Hazards
The safety information for Isoquinolin-3-ylmethanamine hydrochloride indicates that it has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Properties
IUPAC Name |
isoquinolin-3-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPYZGKIJXRUOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628557-04-9 | |
Record name | 3-Isoquinolinemethanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628557-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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